5,6-Dihydrobenzo[h]quinazolin-4(1H)-one
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Overview
Description
5,6-Dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves the reaction of 2-halobenzamides with nitriles in the presence of a copper catalyst and a base such as potassium tert-butoxide . This reaction proceeds through a nucleophilic addition followed by an S_NAr reaction, resulting in the formation of the quinazolinone core.
Industrial Production Methods
While specific industrial production methods for 5,6-dihydrobenzo[h]quinazolin-4(3H)-one are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial virulence by targeting the expression of streptokinase in group A streptococci . Additionally, some derivatives of this compound exhibit anticancer activity by inhibiting tubulin polymerization, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Another derivative with potential anticancer properties.
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
Uniqueness
5,6-Dihydrobenzo[h]quinazolin-4(3H)-one stands out due to its specific inhibitory effects on bacterial virulence and its potential as a versatile building block for synthesizing various biologically active compounds. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
57711-34-9 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5,6-dihydro-3H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C12H10N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-4,7H,5-6H2,(H,13,14,15) |
InChI Key |
UZBYZWOESBBUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=CNC2=O |
Origin of Product |
United States |
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